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Compound of Interest

Compound Name:
((2S,5R)-5-Aminotetrahydro-2H-

pyran-2-yl)methanol

CAS No.: 1398569-79-3

Cat. No.: B3238061

Get Quote

Executive Summary
The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, serving

as the core scaffold for polyether antibiotics (e.g., monensin), marine macrolides (e.g., eribulin,

lasonolide A), and diverse synthetic drugs.[1] The biological activity of these molecules is

strictly governed by their three-dimensional conformation. Specifically, the (2S,5R)

stereochemical motif presents a unique conformational challenge: distinguishing between cis

and trans relative relationships and establishing absolute configuration.

This guide provides a rigorous, self-validating workflow for the structural assignment of

(2S,5R)-substituted THPs. It synthesizes classical NMR spectroscopy (

coupling analysis, NOE) with modern computational verification (DP4+ probability) to ensure
authoritative structural determination.
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Before initiating spectral analysis, one must understand the thermodynamic preferences of the

(2S,5R) system. The THP ring predominantly adopts a chair conformation to minimize torsional

strain.

The 2,5-Substitution Pattern
In a standard 2,5-disubstituted THP (assuming alkyl substituents where

):

Trans-2,5-disubstitution typically allows both substituents to adopt equatorial positions

(diequatorial), rendering it the thermodynamically preferred isomer.

Cis-2,5-disubstitution forces one substituent into a high-energy axial position (axial-

equatorial).

However, the Anomeric Effect can invert this preference if the substituent at C2 is

electronegative (e.g., -OR, -F), stabilizing the axial conformer.

Critical Analysis Step: Does your molecule possess an electronegative group at C2?

Yes: Expect significant population of the C2-axial conformer.

No (Alkyl/Aryl): Assume the C2-equatorial conformer is dominant.

NMR Spectroscopic Strategies (The "Gold
Standard")
The primary method for assigning the (2S,5R) configuration is high-field NMR (minimum 500

MHz recommended). The assignment relies on the Karplus relationship (

) and through-space correlations (NOE).

Protocol: Data Acquisition
Solvent Selection: Use

for standard analysis. If signal overlap occurs (common in THP methylene regions), switch to
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(benzene-d6) to induce aromatic solvent induced shifts (ASIS).

Experiments:

1D

: Acquire with sufficient scans for high S/N (>100:1).

2D HSQC/HMQC: Essential to identify H2 and H5 protons attached to specific carbons.

1D/2D NOESY (or ROESY): Mixing time 500–800 ms.

J-Resolved (optional): If multiplets are obscured.

Analysis of Scalar Coupling ( )
The H2 and H5 protons provide the most structural information. We look for Axial-Axial (ax-ax)

couplings, which are distinctively large (8–12 Hz).

Proton
Relationship

Dihedral Angle (

)

Typical

Value (Hz)
Interpretation

Axial-Axial ~180° 8.0 – 12.0
Substituent is

Equatorial

Axial-Equatorial ~60° 2.0 – 5.0
Substituent is

Equatorial/Axial

Equatorial-Equatorial ~60° 2.0 – 5.0 Substituent is Axial

The (2S,5R) Diagnostic Logic: Assuming alkyl substituents (diequatorial preference):

H2 Signal: Should appear as a doublet of doublets (dd) (or ddd). Look for a large coupling (

Hz) to H3-axial. This confirms H2 is axial (C2-substituent is equatorial).

H5 Signal: Should appear as a multiplet. If it shows two large couplings (

Hz) to H4-axial and H6-axial, then H5 is axial (C5-substituent is equatorial).
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Conclusion: If both H2 and H5 are axial, the substituents are trans-diequatorial.

NOE/ROESY Spatial Verification
Coupling constants determine relative dihedral angles. NOE determines spatial proximity.

1,3-Diaxial Correlations: This is the "smoking gun."

If H2 is axial, it will show a strong NOE with H4-axial and H6-axial.

If H5 is axial, it will show a strong NOE with H3-axial and H1-axial (not applicable in THP) /

H3-axial.

Intra-ring Cross-peaks:

(2S,5R)-Trans (Diequatorial): No NOE between the C2-substituent and C5-substituent.

(2S,5S)-Cis (Axial/Eq): Possible NOE between substituents if they are brought close in

space (less common due to steric repulsion).

Visualization: NMR Logic Flow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3238061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Identify H2 and H5 signals

Analyze H2 Coupling (J_H2-H3ax) Analyze H5 Coupling (J_H5-H4ax)

Large J (> 8 Hz)
H2 is Axial

Small J (< 5 Hz)
H2 is Equatorial

Large J (> 8 Hz)
H5 is Axial

Small J (< 5 Hz)
H5 is Equatorial

NOE Verification:
Check 1,3-diaxial correlations

Conclusion:
Trans-Diequatorial

(Likely 2S,5R for alkyls)

H2 & H5 both Axial

Conclusion:
Cis-Isomer

(Axial/Equatorial)

One Axial / One Eq

Click to download full resolution via product page

Caption: Logic gate for assigning relative stereochemistry in 2,5-disubstituted THP rings based

on J-coupling and NOE data.

Computational Verification: The DP4+ Method[2][3]
[4][5]
When experimental NMR data is ambiguous (e.g., signal overlapping or conformational

flexibility), Computational Chemistry is required. The DP4+ probability method is the modern

industry standard for stereochemical assignment.

Methodology
Conformational Search: Use Molecular Mechanics (MMFF94) to generate all possible

conformers for both (2S,5R) and (2S,5S) diastereomers.
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Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or higher).

NMR Calculation: Calculate shielding tensors (GIAO method) at the PCM/mPW1PW91/6-

31+G** level (recommended by Sarotti et al.).

DP4+ Analysis: Input experimental chemical shifts (

) and calculated shifts (

) into the DP4+ spreadsheet.

Output: The method yields a probability score (0–100%). A score >95% for the (2S,5R)

isomer provides high confidence.

Absolute Configuration: Chemical Derivatization
NMR and Computational methods largely establish relative stereochemistry. To prove the

absolute (2S,5R) configuration (vs. the enantiomer 2R,5S), use Mosher's Method if a

secondary alcohol is present on a side chain.

Modified Mosher's Protocol
Derivatization: React the substrate with both

- and

-MTPA chloride (

-methoxy-

-(trifluoromethyl)phenylacetyl chloride) to form the

- and

-Mosher esters, respectively.

Analysis: Calculate

for protons near the chiral center.

Model Application: Arrange the protons with positive
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on the right and negative

on the left (viewing the molecule in the standard Mosher projection). This confirms the
absolute configuration of the stereocenter, anchoring the rest of the ring.

Case Study & Application
In the development of Eribulin (Halaven), a simplified macrocyclic ketone analog containing a

2,5-disubstituted THP ring was analyzed.

Challenge: The C25-C29 THP ring showed averaged coupling constants due to slight ring

distortion.

Solution:

J-Analysis:

Hz (Axial-Axial)

C25 substituent is Equatorial.

DP4+ Calculation: Comparison of experimental shifts against 4 candidate diastereomers

yielded a 99.8% probability for the (2S,5R)-trans isomer.

X-Ray: Final confirmation was achieved via crystallization of a p-nitrobenzoate derivative.

Data Summary Table
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Parameter
(2S,5R)-Trans
(Diequatorial)

(2S,5S)-Cis (Axial/Eq)

H2 Signal
dd,

Hz

dd,

Hz (if Eq) OR narrow multiplet

(if Ax)

H5 Signal
dddd,

Hz

Narrow multiplet (if Ax

substituent)

NOE H2

H6ax
Strong Strong (if H2 is ax)

NOE H2

H5
Weak/None Strong (if 1,3-diaxial)

C13 Shifts
C2/C5 shifted downfield

(equatorial effect)

C2/C5 shifted upfield (gamma-

gauche effect)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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